molecular formula C8H10F3N3 B15276703 2-Methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

2-Methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Cat. No.: B15276703
M. Wt: 205.18 g/mol
InChI Key: AAVSWIMUHDAAEW-UHFFFAOYSA-N
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Description

2-Methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that features a trifluoromethyl group and a fused imidazo-pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4-methylpyrimidine with trifluoroacetic anhydride, followed by cyclization with formamide under acidic conditions . The reaction mixture is then neutralized and purified to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo-pyrimidine oxides, while substitution reactions can introduce various functional groups onto the ring system .

Mechanism of Action

The mechanism of action of 2-Methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The trifluoromethyl group enhances its binding affinity and metabolic stability, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine
  • 2-Methyl-5-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine
  • 2-Methyl-5-(trifluoromethyl)-1H-imidazo[4,5-d]pyridine

Uniqueness

Compared to similar compounds, 2-Methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is unique due to its specific ring fusion and the position of the trifluoromethyl group. These structural differences can lead to variations in chemical reactivity, biological activity, and physical properties .

Properties

Molecular Formula

C8H10F3N3

Molecular Weight

205.18 g/mol

IUPAC Name

2-methyl-5-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C8H10F3N3/c1-5-4-14-6(8(9,10)11)2-3-12-7(14)13-5/h4,6H,2-3H2,1H3,(H,12,13)

InChI Key

AAVSWIMUHDAAEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(CCNC2=N1)C(F)(F)F

Origin of Product

United States

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